
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methanol group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, isobutyl alcohol, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 2-chloropyridine under anhydrous conditions.
Nucleophilic Substitution: The Grignard reagent is then reacted with isobutyl alcohol to form the desired product, [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol: shares structural similarities with other pyridine derivatives such as 2-methyl-3-(2-methylpropoxy)pyridine and 6-methyl-3-(2-methylpropoxy)pyridine.
Imidazole Derivatives: Compounds like imidazole and its derivatives also exhibit similar chemical properties and applications.
Dichloroanilines: These compounds, which consist of an aniline ring substituted with chlorine atoms, are used in the production of dyes and herbicides.
Uniqueness
The uniqueness of [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-14-11-5-4-9(3)12-10(11)6-13/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
GWRNLBPXEAXNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


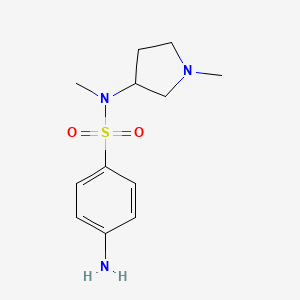

![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)
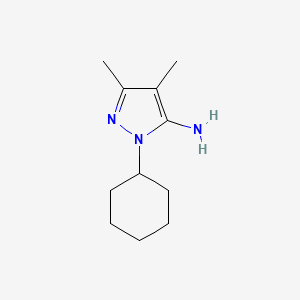
![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
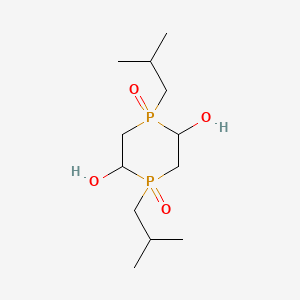
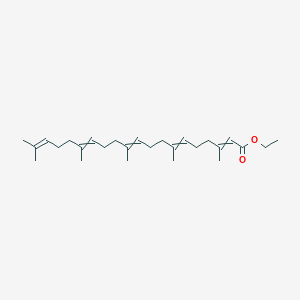
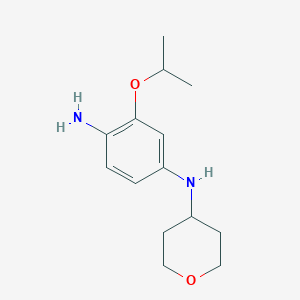
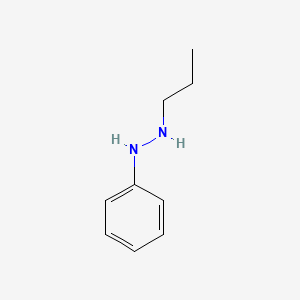

![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)


